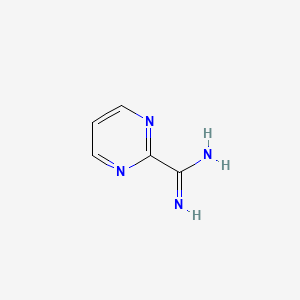

Pyrimidine-2-carboximidamide

Overview

Description

Pyrimidine-2-carboximidamide is a compound with the linear formula C5H6N4 . It has a molecular weight of 122.13 and is typically in solid form . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H6N4/c6-4(7)5-8-2-1-3-9-5/h1-3H,(H3,6,7) . This compound was computationally studied, and the structures of all the reported compounds were optimized by the DFT calculations to reveal their fine features (electronic and optical) .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed, pyrimidines are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Physical And Chemical Properties Analysis

This compound has a melting point range of 162 - 164 . It is typically in solid form .Scientific Research Applications

DNA Damage and Repair Mechanisms

Pyrimidine, a key component of DNA, is crucial in photochemical damage to DNA. Studies have shown that pyrimidine dimerization, a key process in photochemical DNA damage, occurs in the presence of photosensitizers under certain conditions (Cuquerella et al., 2011). Additionally, DNA photolyase, an enzyme that repairs DNA by utilizing visible light, is involved in breaking the cyclobutane ring of pyrimidine dimers, highlighting the importance of pyrimidine in DNA repair mechanisms (Sancar, 1994).

Biomedical Applications

Pyrimidine derivatives, due to their similarity to nitrogen bases in DNA and RNA, have been studied extensively for their biomedical applications. Notably, more than 20,000 structures of pyrido[2,3-d]pyrimidines, a type of pyrimidine derivative, have been described, indicating a growing interest in their biomedical uses (Jubete et al., 2019). Furthermore, tetrahydropyrimidine carboxamide derivatives have shown potential in cancer treatment, with studies indicating their significant effects on improving blood parameters in treated animals (Jayanthi et al., 2015).

Chemical Synthesis and Catalysis

Pyrimidine has been used as a directing group in the synthesis of acyl indoles through Pd-catalyzed direct C-H functionalization, demonstrating its utility in chemical synthesis (Kumar & Sekar, 2015). This highlights the role of pyrimidine in facilitating complex chemical reactions.

Solar Energy Applications

Pyrimidine-2-carboxylic acid has been used as an electron-accepting and anchoring group in dye-sensitized solar cells. It forms two coordination bonds with TiO2, which facilitates interaction and enhances solar cell efficiency (Wu et al., 2015). This finding illustrates the potential of pyrimidine derivatives in renewable energy technologies.

Mitochondrial Function and Transport

Research has identified a mitochondrial pyrimidine nucleotide transporter in yeast, suggesting a critical role for pyrimidine in cellular energy processes and mitochondrial function (Marobbio et al., 2006).

Mechanism of Action

Target of Action

Pyrimidine-2-carboximidamide primarily targets the Receptor for Advanced Glycation End products (RAGE), a multi-ligand binding transmembrane receptor of the immunoglobulin superfamily . RAGE plays a crucial role in various inflammatory responses and is often over-expressed in chronic inflammatory diseases .

Mode of Action

This compound interacts with RAGE and inhibits its activity . In conditions such as diabetes, atherosclerosis, and Alzheimer’s disease, RAGE interacts with various pathogenic ligands and activates nuclear factor-κB (NF-κB), a transcription factor . The interaction of this compound with RAGE can reduce the activation of NF-κB, thereby mitigating the inflammatory responses .

Biochemical Pathways

The action of this compound affects the biochemical pathways involving purines and pyrimidines . Pyrimidines are essential for cell growth and proliferation, and any alteration in their metabolism can lead to functional deficits . This compound, by interacting with RAGE, can potentially influence these pathways and their downstream effects .

Pharmacokinetics

This property can enhance its bioavailability, making it more effective in inhibiting RAGE .

Result of Action

The interaction of this compound with RAGE reduces the accumulation rate of amyloid-β (Aβ) into the brain, neurotoxic inflammation, and consequent neuronal cell death . This makes this compound a promising agent for the treatment of Alzheimer’s disease .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other ligands in the environment can affect the interaction of this compound with RAGE . Additionally, the compound’s stability can be influenced by factors such as pH and temperature .

Safety and Hazards

Future Directions

Pyrimidine-2-carboximidamide has been investigated for its potential as a novel RAGE inhibitor with improved drug-like properties . Future research could focus on the development of small-molecule RAGE inhibitors, which could have significant therapeutic effects in treating diseases like Alzheimer’s .

Biochemical Analysis

Biochemical Properties

Pyrimidine-2-carboximidamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes involved in the replication of viral RNA, making it a potential candidate for antiviral therapies . Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular processes .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes . It also affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and utilization .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating them, depending on the context. For instance, this compound has been shown to inhibit the activity of RNA-dependent RNA polymerase, a key enzyme in viral replication . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in sustained changes in cellular processes, including altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, this compound can cause adverse effects, including toxicity and organ damage . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For example, it can be metabolized by liver enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters, and it can bind to proteins that facilitate its distribution within the body . The localization and accumulation of this compound in specific tissues can influence its therapeutic effects and potential side effects .

Subcellular Localization

This compound’s subcellular localization is important for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may accumulate in the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Its localization within the cell can determine its efficacy and specificity in targeting certain cellular processes .

Properties

IUPAC Name |

pyrimidine-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4/c6-4(7)5-8-2-1-3-9-5/h1-3H,(H3,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZSKAHAHBFDQKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30430755 | |

| Record name | 2-PYRIMIDINECARBOXIMIDAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45695-56-5 | |

| Record name | 2-PYRIMIDINECARBOXIMIDAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

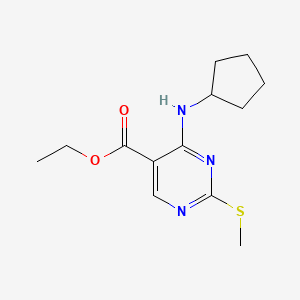

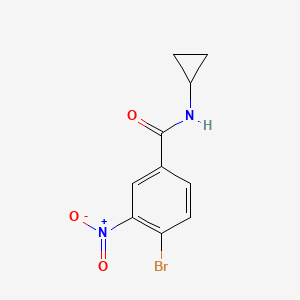

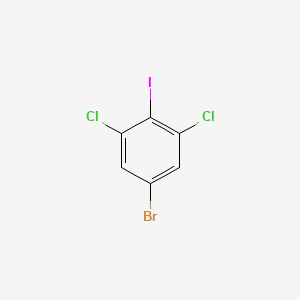

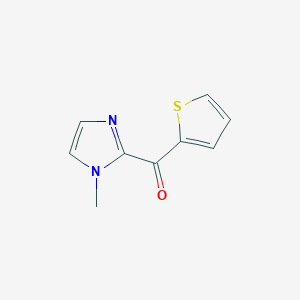

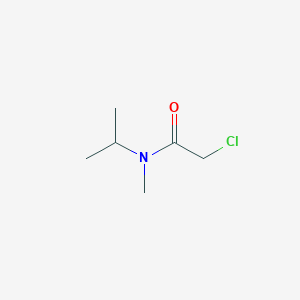

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of Pyrimidine-2-carboximidamide?

A1: While a full spectroscopic characterization is not available within the provided research excerpts, we can confirm the following:

Q2: How does this compound contribute to the field of material science?

A2: this compound plays a crucial role in synthesizing 2,4,6-tris(2-pyrimidyl)-1,3,5-triazine (TPymT). [] TPymT, in turn, has been investigated for its potential in developing efficient and stable perovskite solar cells. [] The incorporation of TPymT, derived from this compound, into these solar cells aims to enhance their performance and longevity.

Q3: What are the known polymorphs of 2,4,6-tris(2-pyrimidyl)-1,3,5-triazine, and how are they relevant to this compound?

A3: Research has identified two polymorphs of 2,4,6-tris(2-pyrimidyl)-1,3,5-triazine, denoted as α-TPymT and another unnamed form. [] The significant finding is that the synthesis of TPymT, which uses this compound as a starting material, can lead to either a single polymorph or a mixture of both, depending on the specific synthetic route. [] This highlights the importance of controlled synthesis when using this compound to obtain specific TPymT polymorphs, which may have different material properties.

Q4: Are there any computational studies investigating the properties of this compound?

A4: Yes, computational studies utilizing Density Functional Theory (DFT) have been conducted on this compound. [] This research aimed to understand its electronic structure, optical properties, and potential for inhibiting SARS-CoV-2 proteins. Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties were predicted using online tools like SwissADME, BOILED-Egg, and ProTox-II, offering insights into its pharmacological potential. []

Q5: Has this compound been used in the synthesis of other interesting compounds besides TPymT?

A5: Yes, this compound is a key precursor in synthesizing 2,2-difluoro-4,6-bis(2-pyrimidinyl)-1,3-dihydro-1,3,5,2-triazaborinine (F2-Pm2BTA), a boratriazine derivative. [] These boratriazines, incorporating this compound into their structure, exhibit interesting luminescent properties, broadening their potential applications in materials science. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-{[Benzyl(methyl)amino]sulfonyl}anilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1365840.png)

![Methyl 2-[benzenesulfonyl(methyl)amino]acetate](/img/structure/B1365843.png)

![4-hydrazinylidene-6,6-dimethyl-N-[3-(trifluoromethyl)phenyl]-5,7-dihydro-1H-indazol-3-amine](/img/structure/B1365852.png)

![4-[(2-Bromophenyl)methyl]piperazin-2-one](/img/structure/B1365870.png)

![3-[(Methoxyacetyl)amino]benzoic acid](/img/structure/B1365871.png)